molecular formula C19H21ClN2O2 B2517270 2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide CAS No. 1798036-74-4

2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide

Cat. No.: B2517270
CAS No.: 1798036-74-4
M. Wt: 344.84
InChI Key: QMOJLNJCNPHBMH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide is a chemical research compound designed for investigative purposes. Its core structure incorporates a phenylacetamide moiety, a feature present in various compounds with documented pharmacological interest in scientific literature . Specifically, N-phenylacetamide derivatives have been explored preclinically for their potential central nervous system (CNS) activity . Research on structurally related molecules indicates that such analogs can exhibit anticonvulsant properties in animal models like the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizure activity . The molecular design of this compound, which combines a chlorophenyl group with a methoxypyrrolidine ring linked via an acetamide chain, suggests potential for interaction with neurological targets. Furthermore, the pyrrolidine ring is a common feature in many bioactive molecules and is frequently investigated in medicinal chemistry for its role in enhancing solubility and influencing binding affinity to specific receptors . This product is intended solely for use in non-clinical laboratory research to further elucidate these and other potential mechanisms of action.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOJLNJCNPHBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Acetamide Backbone: This step involves the reaction of 4-chlorophenylacetic acid with an amine derivative to form the acetamide backbone.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Key Features
Target Compound Acetamide backbone - 4-Chlorophenyl
- 3-Methoxypyrrolidinylphenyl
Methoxy-pyrrolidine enhances solubility; chlorophenyl may improve lipophilicity
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-(4-methoxy-phenyl)acryloyl)phenyl)acetamide (8g) 1,3,4-Oxadiazole-chalcone hybrid - 4-Chlorophenyl
- 4-Methoxyphenyl acryloyl
Oxadiazole improves metabolic stability; acryloyl group may enhance kinase inhibition
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (12) Piperazine-acetamide - 3-Chlorophenyl
- 4-Methylpiperazine
Piperazine moiety increases basicity; potential CNS activity
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Imidazole-sulfonamide - 4-Chlorobenzylthio
- Sulfonyl group
Sulfonamide contributes to hydrogen bonding; imidazole may enhance target binding

Key Observations :

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
Target Compound ~388.88 (C₂₀H₂₂ClN₂O₂) Not reported Moderate (due to methoxy-pyrrolidine)
8g ~509.97 (C₂₆H₂₁ClN₄O₃S) 227–228 Low (aromatic and heterocyclic bulk)
12 ~402.32 (C₁₉H₂₂Cl₂N₄O) Not reported High (ionizable piperazine)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 313.75 (C₁₈H₁₃ClFNO) 421 Low (hydrophobic naphthyl group)

Key Observations :

  • The methoxypyrrolidine group in the target compound may improve solubility compared to purely aromatic analogs (e.g., naphthyl-containing compound in ) .
  • Higher melting points in oxadiazole derivatives (e.g., 8g) correlate with increased crystallinity due to planar heterocyclic systems .

Key Observations :

  • The target compound’s synthesis may parallel methods for N-arylsubstituted α-chloroacetamides (), though optimization would be required to improve yields .
  • Palladium-catalyzed reactions (e.g., ) offer modularity but suffer from lower yields compared to simpler condensations (e.g., 8g in ) .

Biological Activity

2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methoxypyrrolidine moiety, which contribute to its biological activity. The molecular formula is C18H20ClN2OC_{18}H_{20}ClN_{2}O, with a molecular weight of approximately 318.82 g/mol. Its structure is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may function as an enzyme inhibitor or receptor antagonist , modulating various biochemical pathways. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression .

Anticonvulsant Activity

Recent studies have indicated that derivatives of similar structures exhibit anticonvulsant properties. For example, compounds containing a pyrrolidine moiety have shown efficacy in animal models of epilepsy, particularly in the maximal electroshock (MES) test. The structure-activity relationship (SAR) analysis revealed that modifications at the anilide moiety significantly influence anticonvulsant activity, suggesting that similar modifications might enhance the efficacy of this compound .

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases. The mechanism likely involves modulation of signaling pathways associated with inflammation.

Analgesic Properties

Preliminary research suggests that this compound may possess analgesic effects, which could be beneficial in pain management therapies. Its action on pain pathways indicates potential as a non-opioid analgesic alternative .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Anticonvulsant Study : A study evaluating various N-phenyl acetamide derivatives highlighted that modifications at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant activity. The most effective compounds showed significant protection against seizures in animal models .
  • Anti-inflammatory Research : In vitro studies indicated that similar compounds effectively reduced levels of TNF-alpha and IL-6, key markers in inflammatory responses. This suggests that this compound could be explored further for treating inflammatory conditions .
  • Analgesic Activity : Research on related compounds has shown promise in pain relief without the side effects commonly associated with opioids, making it a candidate for further exploration in pain management protocols.

Data Tables

Activity Effect Study Reference
AnticonvulsantSignificant seizure protection
Anti-inflammatoryReduced cytokine levels
AnalgesicPain relief potential

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